5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- Aromatic Protons : Multiplets at 7.2–8.1 ppm for benzene rings.
- Benzyl Methylene : Singlet at 5.1 ppm ($$ \text{-OCH}_2\text{-} $$).
¹³C NMR (100 MHz, CDCl₃) :
Fourier-Transform Infrared (FT-IR) Spectral Signatures
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretching | 1760–1780 |
| C-O-C Asymmetric Stretch | 1200–1300 |
| C-Cl Stretch | 700–800 |
| C-F Stretch | 1000–1100 |
Fermi resonance between $$ \nu(\text{C=O}) $$ and overtone modes splits the carbonyl peak into doublets.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
- Molecular Ion : $$ m/z $$ 333.6 ($$ [\text{M}]^+ $$).
- Major Fragments :
Fragmentation pathways involve cleavage of the labile benzoyl chloride group and halogen loss.
Properties
IUPAC Name |
5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIPIQVIJRDPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Benzyl Alcohol Derivatives
The most common laboratory method involves the acylation of 2-chloro-4-fluorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This method is favored for its straightforwardness and high efficiency.
2-Chloro-4-fluorobenzyl alcohol + Benzoyl chloride → 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride + HCl
- Solvent: Anhydrous dichloromethane or chloroform
- Base: Pyridine (acts as both solvent and acid scavenger)
- Temperature: 0°C to room temperature
- Atmosphere: Inert (nitrogen or argon)
- Dissolve 2-chloro-4-fluorobenzyl alcohol in dry pyridine.
- Add benzoyl chloride dropwise under stirring at 0°C.
- Allow the mixture to warm to room temperature and stir for several hours.
- Quench the reaction with cold water, extract the organic layer.
- Wash with dilute acid and water to remove pyridine hydrochloride.
- Dry over anhydrous sodium sulfate and evaporate solvent.
High yields (~85-95%) with purification via recrystallization or chromatography.
Chlorination of Related Benzoyl Derivatives
Alternatively, chlorination of precursor compounds like benzoyl derivatives can produce the target compound. This involves using chlorinating agents such as phosphorus trichloride or thionyl chloride .
Industrial-Scale Synthesis
Synthesis via Benzoyl Chloride and Benzyl Alcohol Derivatives
Industrial production often employs similar routes but optimized for large-scale output, focusing on safety, cost-efficiency, and yield.
- Use of benzoyl chloride as the acylating agent.
- Reaction with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as pyridine or triethylamine.
- Conducting the reaction under anhydrous conditions to prevent hydrolysis.
- Employing continuous flow reactors to enhance scalability and control.
Synthesis from Precursors via Chlorination
Another method involves chlorination of the corresponding benzoyl phenyl ethers or benzyl derivatives using reagents like thionyl chloride or oxalyl chloride , which convert hydroxyl groups into acyl chlorides efficiently.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Base | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Laboratory Acylation | Benzoyl chloride, 2-chloro-4-fluorobenzyl alcohol | Dichloromethane | Pyridine | 0°C to RT | 85-95% | High purity, straightforward |
| Industrial Acylation | Benzoyl chloride, 2-chloro-4-fluorobenzyl alcohol | Toluene or chloroform | Triethylamine | RT to 50°C | >90% | Scalable, continuous flow possible |
| Chlorination of Precursors | Benzoyl phenyl ethers | Thionyl chloride | - | Reflux | Variable | Requires purification |
Research Findings and Optimization
Research indicates that:
- Reaction conditions such as temperature, solvent, and base significantly influence yield and purity.
- Anhydrous conditions are critical to prevent hydrolysis of acyl chlorides.
- Use of catalysts or additives like DMAP can enhance acylation efficiency.
- Purification techniques such as column chromatography or recrystallization are essential for obtaining pharmaceutical-grade compounds.
Notes and Precautions
- The synthesis of acyl chlorides is highly exothermic; temperature control is vital.
- Proper ventilation and protective equipment are necessary due to the irritant nature of reagents like benzoyl chloride.
- Handling of chlorinating agents requires adherence to safety protocols to prevent hazardous exposures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Benzoic Acid Derivatives: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound is primarily used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives, making it valuable in the development of pharmaceuticals and agrochemicals.
Reactivity and Reaction Types
- 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions:
- Nucleophilic Substitution : The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of amides and esters.
- Hydrolysis : In aqueous conditions, it hydrolyzes to yield benzoic acid derivatives.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl compounds.
Biological Research
Development of Bioactive Compounds
- The compound has been explored for its potential in developing bioactive agents. Its structural properties, particularly the presence of halogens, may enhance biological activity against various pathogens.
Antimicrobial Activity
- Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have reported minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.
Enzyme Inhibition
- Investigations into enzyme inhibition have shown that structurally related compounds can effectively inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Some derivatives achieve IC50 values lower than 1 μM, indicating potential therapeutic applications in diabetes management.
Industrial Applications
Production of Agrochemicals
- In the agrochemical industry, this compound serves as a precursor for various herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing effective agricultural chemicals.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating chlorinated benzoyl derivatives highlighted their effectiveness against Gram-positive bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL. The halogen presence was crucial for enhancing biological activity.
- DPP-IV Inhibition : Research into related compounds found that specific substitutions significantly influenced DPP-IV inhibition potency, with some derivatives achieving IC50 values lower than 1 μM.
- Structure-Activity Relationship Studies : Investigations into pyridine-containing compounds revealed that halogen substitutions can improve binding affinities and overall efficacy against targeted enzymes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, leading to the formation of various derivatives. The presence of chloro and fluoro substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluorobenzoyl chloride
- 2-Chloro-4-fluorobenzoyl chloride
- 2-Chloro-6-fluorobenzyl chloride
Uniqueness
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can enhance its reactivity and specificity in chemical reactions
Biological Activity
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride (CAS Number: 1160260-39-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by the presence of chlorine and fluorine substituents, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈Cl₃FO₂ |
| Molecular Weight | 333.58 g/mol |
| CAS Number | 1160260-39-8 |
| MDL Number | MFCD12198018 |
| Hazard Classification | Irritant |
Antimicrobial Properties
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, research on pyrrole derivatives has shown promising results against various bacterial strains, suggesting that the chlorinated and fluorinated aromatic systems in this compound could enhance its antibacterial efficacy. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Enzyme Inhibition
Inhibitory activities against specific enzymes have also been explored. For example, compounds with similar functional groups have been found to act as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. These compounds demonstrate IC50 values in the micromolar range, suggesting that structural modifications, such as those present in this compound, could lead to enhanced DPP-IV inhibition .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating various chlorinated benzoyl derivatives highlighted their activity against Gram-positive bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL. The presence of halogens was noted to be a crucial factor in enhancing biological activity .
- DPP-IV Inhibition : Another investigation into structurally related compounds found that modifications at the aryl group significantly influenced DPP-IV inhibition potency, with some derivatives achieving IC50 values lower than 1 μM, indicating a strong potential for therapeutic applications in diabetes management .
- Synthesis and Structure-Activity Relationship : Research into the synthesis of pyridine-containing compounds revealed that specific substitutions can dramatically alter biological activity. The introduction of halogens such as chlorine and fluorine has been shown to improve binding affinities and overall efficacy against targeted enzymes .
Q & A
Q. What are the optimal synthetic routes for preparing 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of acyl chlorides like this compound typically involves reacting the corresponding carboxylic acid with chlorinating agents. Evidence from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) shows that:
- Thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours) achieves moderate yields .
- Oxalyl chloride ((COCl)₂) with N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C produces higher selectivity for nitro-substituted derivatives, confirmed by NMR .
Key Variables: - Temperature (0–50°C) and solvent polarity (benzene vs. DCM) affect reaction rates and side-product formation.
- Catalytic DMF accelerates chlorination via intermediate Vilsmeier-Haack complex formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze , , and NMR to confirm substitution patterns and detect impurities (e.g., unreacted starting materials or hydrolyzed byproducts) .
- HPLC-MS: Quantify purity and identify trace degradation products, especially under humid conditions due to acyl chloride hydrolysis .
- Elemental Analysis: Validate empirical formula consistency, critical for publication in peer-reviewed journals.
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation of corrosive vapors .
- Storage: Store in sealed, moisture-free containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis .
- Spill Management: Neutralize spills with dry sodium bicarbonate or sand; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the benzyloxy and benzoyl chloride groups be addressed?
Methodological Answer:
- Protecting Group Strategy: Temporarily protect the reactive acyl chloride with tert-butoxycarbonyl (Boc) groups before modifying the benzyloxy moiety. Deprotection with trifluoroacetic acid restores functionality .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitution at the benzyloxy group, reducing side reactions .
Q. What analytical methods resolve contradictions in reported reaction yields for similar benzoyl chloride derivatives?
Methodological Answer:
- Controlled Replication: Systematically vary parameters (reagent stoichiometry, solvent, temperature) from conflicting studies (e.g., thionyl chloride vs. oxalyl chloride methods ).
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify kinetic vs. thermodynamic product dominance .
- Computational Modeling: Density Functional Theory (DFT) simulations predict activation barriers for competing pathways, guiding experimental optimization .
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the benzoyl chloride group?
Methodological Answer:
- Electronic Effects: Fluorine at the 4-position increases electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution (e.g., with amines or alcohols).
- Steric Considerations: Substituent orientation (ortho vs. para) modulates steric hindrance; X-ray crystallography of intermediates can validate spatial arrangements .
- Comparative Kinetics: Compare hydrolysis rates of this compound with non-fluorinated analogs to quantify electronic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
